Positional Isomer Differentiation: 9-Methyl vs. 4-Methyl Substitution Alters Steric Environment and Database Indexing Status
9-Methyl-1-oxaspiro[5.5]undecan-4-ol differs from its positional isomer 4-methyl-1-oxaspiro[5.5]undecan-4-ol (CAS 57094-40-3) in the location of the methyl group: the 9-methyl substituent resides on the cyclohexane ring distal to the spiro oxygen, whereas the 4-methyl group is on the tetrahydropyran ring adjacent to the hydroxyl-bearing carbon [1]. This positional difference is expected to alter the steric shielding of the hydroxyl group and the overall molecular shape. Furthermore, 4-methyl-1-oxaspiro[5.5]undecan-4-ol is indexed in PubChem (CID 92659) with computed XLogP3-AA of 1.8, hydrogen bond donor count of 1, and rotatable bond count of 0 [1], while 9-methyl-1-oxaspiro[5.5]undecan-4-ol lacks a dedicated PubChem entry, indicating a less-characterized chemical space with potential for novel intellectual property .
| Evidence Dimension | PubChem database indexing status and computed properties |
|---|---|
| Target Compound Data | No PubChem CID; MW 184.27 g/mol; C11H20O2; SMILES: CC1CCC2(CC1)CC(O)CCO2 |
| Comparator Or Baseline | 4-Methyl-1-oxaspiro[5.5]undecan-4-ol: PubChem CID 92659; MW 184.27 g/mol; XLogP3-AA 1.8; H-bond donors 1; H-bond acceptors 2; rotatable bonds 0 |
| Quantified Difference | Absent PubChem indexing vs. indexed; identical molecular weight but distinct SMILES and InChIKey |
| Conditions | Database query performed on PubChem (accessed 2025) |
Why This Matters
The absence of a PubChem entry indicates that 9-methyl-1-oxaspiro[5.5]undecan-4-ol occupies a less-explored region of spirocyclic chemical space, offering researchers an opportunity to generate novel composition-of-matter intellectual property and explore uncharted structure-activity relationships.
- [1] PubChem. 1-Oxaspiro(5.5)undecan-4-ol, 4-methyl-. CID 92659. https://pubchem.ncbi.nlm.nih.gov/compound/92659 View Source
